molecular formula C9H9F3O2 B1520504 (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1567738-33-3

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1520504
CAS No.: 1567738-33-3
M. Wt: 206.16 g/mol
InChI Key: RFESEZYNEIOJHS-ZCFIWIBFSA-N
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Description

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a para-substituted trifluoromethoxy (–OCF₃) group on the aromatic ring. The R-configuration at the stereogenic center confers distinct physicochemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESEZYNEIOJHS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a trifluoromethoxy group attached to a phenyl ring, contributing to its chemical reactivity and biological interactions. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Receptors : The compound may act as a ligand for specific receptors, modulating their activity.
  • Enzymes : Its structure allows it to participate in enzymatic reactions, potentially acting as an inhibitor or substrate.

The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, while the chiral center at the ethan-1-ol moiety allows for stereospecific interactions.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of related compounds in the context of cancer cell lines. For instance, derivatives of phenyl compounds with similar structural features have shown promising results:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)Not Specified
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-116 (Colorectal Cancer)3.90 ± 0.33

These results indicate that compounds with similar functional groups may exhibit significant inhibitory activity against cancer cell proliferation, suggesting a potential therapeutic role for this compound in oncology.

Enzymatic Interactions

The compound has been studied for its potential interactions with various enzymes. For example, it can undergo oxidation reactions where the amino group can be converted into imines or oximes using oxidizing agents like hydrogen peroxide or sodium hypochlorite. Such transformations highlight its versatility as a biochemical tool.

Synthesis and Evaluation

In one notable study, researchers synthesized derivatives of this compound and evaluated their biological activities against different cancer cell lines. The results demonstrated that modifications to the trifluoromethoxy group significantly affected the antiproliferative activity, emphasizing the importance of structural optimization in drug development .

Applications in Drug Development

The compound's unique properties make it a valuable intermediate in pharmaceutical synthesis. Its ability to act as a precursor for drugs targeting specific receptors involved in various diseases has been explored extensively in medicinal chemistry research .

Scientific Research Applications

Biocatalytic Applications

2.1 Efficient Synthesis of Optically Pure Compounds

Recent studies have highlighted the use of biocatalysts for the enantioselective reduction of prochiral compounds to produce (R)-1-[4-(trifluoromethoxy)phenyl]ethanol. The use of microbial whole cells has been shown to improve reaction efficiency by providing cofactor recycling and protecting target enzymes from deactivation. This method significantly reduces costs compared to traditional synthetic methods that often rely on expensive chiral reagents .

2.2 Case Study: Asymmetric Reduction

A notable case study involved optimizing conditions for the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant microbial cells. The study demonstrated that varying substrate concentrations and using organic cosolvents like isopropanol improved cell membrane permeability and reaction rates, leading to higher yields of (R)-1-[4-(trifluoromethoxy)phenyl]ethanol .

Pharmaceutical Applications

3.1 CCR5 Antagonists Development

The compound serves as a key intermediate in the synthesis of CCR5 antagonists, which block the CCR5 receptor on T-cells, preventing HIV from entering these cells. This mechanism is critical for developing effective antiretroviral therapies. The structural properties imparted by the trifluoromethoxy group enhance the binding affinity and selectivity of these antagonists .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Optical Rotation ([α]D²⁰) Stereochemical Purity (%)
This compound C₉H₉F₃O₂ 206.16 –OCF₃ (para) Not reported Not reported
(R)-1-(4-Fluorophenyl)ethan-1-ol C₈H₉FO 140.16 –F (para) +12.5° (c=1, CHCl₃) 90
(R)-1-(3-Chlorophenyl)ethan-1-ol C₈H₉ClO 156.61 –Cl (meta) –8.3° (c=1, CHCl₃) 87
(1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol C₉H₉F₃O 190.16 –CF₃ (para) Not reported Not reported
(1R)-1-(4-Ethylphenyl)ethan-1-ol C₁₀H₁₄O 150.22 –C₂H₅ (para) Not reported Not reported

Key Observations :

  • Electron-Withdrawing Effects : The –OCF₃ group in the target compound provides stronger electron-withdrawing effects than –F or –Cl, influencing reactivity in electrophilic substitutions .
  • Lipophilicity : The trifluoromethoxy group increases logP compared to –F or –C₂H₅, enhancing membrane permeability .
  • Stereochemical Purity : Analogs like (R)-1-(4-fluorophenyl)ethan-1-ol achieve 90% enantiomeric purity via chiral HPLC, suggesting similar methods may apply to the target compound .
Antifungal Activity
  • Triterpenoid Derivatives: Compounds like illiciumlignan B (EC₅₀ = 56.06 µM) show potent antifungal activity, suggesting that the –OCF₃ group in the target compound could enhance similar bioactivity .
  • Fluorinated Analogs : (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (MW = 174.60) demonstrates how halogen positioning affects biological interactions .

Stability and Reactivity

  • Oxidation Sensitivity : The target compound’s alcohol group can be oxidized to a ketone, as seen in , where a similar trifluoromethyl-substituted alcohol was converted to a ketone in 75% yield .
  • Hydrogen Bonding : The –OH group participates in hydrogen bonding, which may differ from analogs like (1R)-1-(4-ethylphenyl)ethan-1-ol due to the electron-withdrawing –OCF₃ group .

Preparation Methods

Reaction Scheme

The most common approach involves the asymmetric reduction of 4-(trifluoromethoxy)acetophenone to the corresponding (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol. This can be achieved using chiral catalysts or enzymatic methods.

  • Catalysts : Noyori-type Ru(II) complexes or Corey-Bakshi-Shibata (CBS) catalysts are widely used for enantioselective reduction of ketones.
  • Conditions : Typically performed in anhydrous organic solvents (e.g., THF, toluene) under inert atmosphere at temperatures ranging from 0 °C to room temperature.
  • Enzymatic Reduction : Alcohol dehydrogenases (ADHs) can also catalyze the reduction with high stereoselectivity in aqueous or biphasic systems.

Advantages

  • High enantiomeric excess (>90% ee) achievable.
  • Mild reaction conditions.
  • Scalable for industrial production.

Limitations

  • Catalyst cost and availability.
  • Requirement for strict control of moisture and oxygen.

Chiral Resolution of Racemic Mixtures

An alternative method involves synthesizing racemic 1-[4-(trifluoromethoxy)phenyl]ethanol followed by chiral resolution.

  • Techniques : Preparative chiral high-performance liquid chromatography (HPLC) or crystallization with chiral resolving agents.
  • Yield : Typically lower overall yield due to separation losses.
  • Application : Useful when asymmetric catalysts are unavailable or for small-scale synthesis.

Related Synthetic Routes from Precursors

Halomethylation and Nitrile Intermediates

Patent literature describes a multi-step approach starting from trifluoromethoxybenzene:

  • Halomethylation : Trifluoromethoxybenzene is converted to 4-halogenomethyl-1-trifluoromethoxybenzene using formaldehyde and hydrogen bromide in the presence of Lewis or protic acids.
  • Halogen-Cyano Exchange : The halogenated intermediate undergoes substitution with cyanide to form (4-trifluoromethoxyphenyl)acetonitrile.
  • Reduction : The nitrile is hydrogenated over a nickel catalyst to yield 2-(4-trifluoromethoxyphenyl)ethylamine.

Though this route focuses on amine derivatives, it demonstrates the feasibility of functionalizing the trifluoromethoxyphenyl moiety and can be adapted for alcohol synthesis by modifying the reduction step to yield the secondary alcohol instead of the amine.

Analytical and Research Findings Relevant to Preparation

  • Enantiomeric Purity Assessment : Chiral HPLC and ¹⁹F NMR with chiral solvating agents are standard methods to confirm stereochemical purity post-synthesis.
  • Reaction Monitoring : Inline FTIR spectroscopy can monitor reaction progress and detect impurities.
  • Impurity Control : Diastereomeric impurities arise from incomplete stereocontrol; fluorinated byproducts may form via side reactions during trifluoromethoxy group manipulations.
  • Optimization : Reaction temperature, solvent choice, and catalyst loading are critical parameters influencing yield and ee.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Advantages Limitations Typical ee (%) Scale Suitability
Asymmetric Reduction Noyori Ru(II), CBS catalysts, ADHs High ee, mild conditions Catalyst cost, moisture sensitive >90% Laboratory to industrial
Chiral Resolution Chiral HPLC, resolving agents Applicable without chiral catalyst Lower yield, time-consuming >95% (purified) Small scale
Multi-step Halomethylation/Nitrile Route Formaldehyde, HBr, Ni catalyst Uses commercially available starting materials Multi-step, longer synthesis Not directly applicable Industrial adaptation possible

Q & A

Q. Resolution Strategy :

Perform control reactions with varying catalysts (FePc vs. PdCl₂).

Analyze products via ¹H NMR (e.g., chemical shifts of -CH(OH)- group: δ 4.75 ppm for Markovnikov vs. δ 4.30 ppm for anti-Markovnikov) .

Use DFT calculations to model transition states and predict dominant pathways .

What computational methods are suitable for predicting the biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). The trifluoromethoxy group often occupies hydrophobic pockets with ΔG ≈ -8.5 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate LogP, PSA, and H-bond data with IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
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(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.